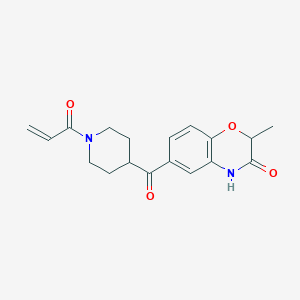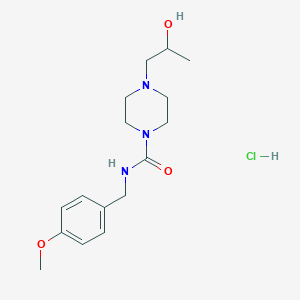
2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one, also known as HPPB or HPPB-OH, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. This pathway is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one may be able to reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one can reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to have neuroprotective properties, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one is that it is relatively easy to synthesize in the laboratory. In addition, it has been shown to have low toxicity in animal studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several areas of future research that could be pursued with 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one. One area is to further investigate its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Another area is to explore its neuroprotective properties and potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one involves a multi-step process that starts with the reaction between 3,4-dihydroxybenzaldehyde and ethyl acetoacetate. The resulting product is then reacted with piperidine-4-carboxylic acid to form the intermediate compound. This intermediate is then reacted with 2-methyl-4H-1,4-benzoxazin-3-one to yield the final product, 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one.
Aplicaciones Científicas De Investigación
2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has been the subject of scientific research due to its potential therapeutic properties. One area of research has focused on its anti-inflammatory properties. Studies have shown that 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one can inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. This suggests that 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-16(21)20-8-6-12(7-9-20)17(22)13-4-5-15-14(10-13)19-18(23)11(2)24-15/h3-5,10-12H,1,6-9H2,2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYKLIGDSKWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2762243.png)


![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)




![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone](/img/structure/B2762259.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2762260.png)



![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2762266.png)